MS7972
Overview
Description
MS7972 is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring . This compound has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol .
Preparation Methods
The synthesis of MS7972 typically involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The starting materials, substituted phenylhydrazines, react with cyclohexanone according to the Fischer method . Various oxidizing agents, such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate, are used to achieve the desired product .
Chemical Reactions Analysis
MS7972 undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide and selenium (IV) oxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
Scientific Research Applications
MS7972 has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
MS7972 can be compared with other carbazole derivatives, such as:
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Known for its photophysical properties.
1,2,3,9-Tetrahydro-4H-carbazol-4-one: Exhibits antimycobacterial activity.
The uniqueness of this compound lies in its specific acetyl group at the 9-position, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
9-acetyl-3,4-dihydro-2H-carbazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9(16)15-12-7-3-2-5-10(12)11-6-4-8-13(17)14(11)15/h2-3,5,7H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJEXKBUJPKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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